Cycloplatin

Nephrotoxicity Renal Function Platinum Antitumor Agents

Cycloplatin (cycloplatam), chemically defined as ammine(cyclopentylamino)malatoplatinum(II) , is a second-generation platinum-based antitumor agent first synthesized in the USSR. It belongs to the class of DNA-damaging platinum(II) coordination complexes, but its structural incorporation of a cyclopentylamine ligand and a malato leaving group distinguishes it mechanistically and toxicologically from first- and second-generation analogs such as cisplatin and carboplatin.

Molecular Formula C9H18N2O5Pt
Molecular Weight 429.3 g/mol
CAS No. 109837-67-4
Cat. No. B008887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloplatin
CAS109837-67-4
Synonymsammine(cyclopentylamino)malatoplatinum(II)
cycloplatam
cycloplatin
Molecular FormulaC9H18N2O5Pt
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2]
InChIInChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2
InChIKeyOPWOOOGFNULJAQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloplatin (Cycloplatam, CAS 109837-67-4): Procurement-Relevant Profile of a Second-Generation Antitumor Platinum(II) Complex


Cycloplatin (cycloplatam), chemically defined as ammine(cyclopentylamino)malatoplatinum(II) , is a second-generation platinum-based antitumor agent first synthesized in the USSR . It belongs to the class of DNA-damaging platinum(II) coordination complexes, but its structural incorporation of a cyclopentylamine ligand and a malato leaving group distinguishes it mechanistically and toxicologically from first- and second-generation analogs such as cisplatin and carboplatin .

Why Cycloplatin Cannot Be Generically Substituted with Cisplatin or Carboplatin


In-class substitution among platinum antitumor agents is high-risk due to divergent toxicity profiles, cross-resistance patterns, and target-tissue activity . Cycloplatin is distinguished by its consistent absence of nephrotoxicity in preclinical models, a property that contrasts sharply with cisplatin and differs even from carboplatin . Simultaneously, its unique cytogenetic damage pattern and differential activity in cisplatin-resistant models undermine the assumption that equipotent dosing of another platinum drug will yield an equivalent therapeutic outcome .

Quantitative Differentiation Evidence for Cycloplatin Against Key Platinum Analogs


Cycloplatin Preserves Renal Function at Doses Where Cisplatin Induces Severe Renal Insufficiency in Rats

Cycloplatin lacks the nephrotoxic liability of cisplatin. In a direct head-to-head rat study, cisplatin (intraperitoneal) produced a 9-fold increase in serum creatinine and urea, a 7.7-fold decrease in glomerular filtration rate, and a 44% increase in kidney weight by day 5 . In contrast, cycloplatin at doses up to 25 mg/kg i.p. induced no renal insufficiency and no change in kidney weight or tissue ion/water content . This occurred despite platinum levels in the kidney after cycloplatin reaching 104.9 ± 2.95 µg/g dry substance, which was approximately 1.8-fold higher than the level achieved by cisplatin (59.1 ± 3.05 µg/g) . The absence of nephrotoxicity is attributed to the cyclopentyl substituent in the cycloplatin structure .

Nephrotoxicity Renal Function Platinum Antitumor Agents

Cycloplatin Acts as a Pure Clastogen at 10-Fold Lower Concentration than Cisplatin or Carboplatin in Human Lymphocytes

Cycloplatin exerts a cytogenetic damage mechanism distinct from cisplatin and carboplatin. In the cytokinesis-block micronucleus assay with FISH centromeric probing, all three drugs significantly increased micronucleus (MN) frequency (P<0.001) . However, cycloplatin was active at 0.1 µmol/L, whereas cisplatin and carboplatin each required 1 µmol/L to produce a significant effect . Crucially, only cycloplatin induced a statistically significant increase (P<0.001) in centromere-negative MN (C- MN), which arise from chromosome breakage; cisplatin and carboplatin did not significantly alter the frequency of C- or C+ MN relative to controls . This identifies cycloplatin as a clastogenic agent, while cisplatin and carboplatin appear to induce both chromosomal breakage and numerical abnormalities .

Genotoxicity Micronucleus Assay Mechanism of Action

Cycloplatin Exhibits a Lower Resistance Factor and No Cross-Resistance with Cisplatin in Ovarian Cancer Models

Cycloplatin demonstrates reduced cross-resistance liability relative to cisplatin. In a panel of 15 human tumor cell lines (predominantly ovarian), the resistance factor (IC50 of cisplatin-resistant line divided by IC50 of the parental line) was consistently lower for cycloplatin than for cisplatin . In the CH1 (parental) / CH1cisR (cisplatin-resistant) ovarian cancer pair, no cross-resistance was observed between cycloplatin and cisplatin . In the human tumor clonogenic assay, mean IC70 values were 0.54 µg/mL (1.25 µM) for cycloplatin and 0.42 µg/mL (1.4 µM) for cisplatin . The lower resistance factor, combined with the absence of cross-resistance in a defined cisplatin-resistant model, indicates that cycloplatin can retain activity where cisplatin has failed .

Drug Resistance Ovarian Cancer Cross-Resistance

Cycloplatin Surpasses Carboplatin in Activity Against Murine Leukemia L1210, Mammary Carcinoma Ca 775, and Colonic Carcinoma AKA-TOL

When compared to carboplatin, cycloplatin exhibits superior antitumor efficacy in a defined set of murine tumor models. A phase I clinical pharmacokinetic report explicitly states that cycloplatin surpasses carboplatin in activity against leukemia L1210, mammary carcinoma Ca 775, and colonic carcinoma AKA-TOL . In addition, cycloplatin was more effective than cisplatin against plasmacytoma MOPC-406 and ascitic hepatoma 22a, and it was not cross-resistant with cisplatin or sarcolysin . At its maximum tolerated dose (60 mg/kg in mice), cycloplatin caused no nephrotoxicity, a toxicity that plagues cisplatin and, to a lesser extent, carboplatin .

Antitumor Activity In Vivo Models Carboplatin Comparison

Validated Research and Industrial Application Scenarios for Cycloplatin Procurement


In Vivo Studies Requiring a Nephrotoxicity-Free Platinum Backbone

For rodent models where the nephrotoxic signature of cisplatin would compromise survival, renal endpoint measurements, or the ability to escalate dose, cycloplatin is an evidence-backed alternative. It produced no renal insufficiency up to 25 mg/kg i.p. in rats, even as platinum accumulated in the kidney to levels 1.8-fold higher than cisplatin . This property allows researchers to dissect platinum-driven antitumor effects from renal adverse events.

Investigations of Mechanisms of Platinum-Induced Genotoxicity and Clastogenicity

Cycloplatin's exclusive induction of centromere-negative micronuclei in human lymphocytes identifies it as a pure clastogen, unlike cisplatin and carboplatin which also induce aneuploidy . Experimental designs aimed at isolating the consequences of chromosome breakage from numerical chromosome aberrations should strongly consider cycloplatin as the tool compound.

Cisplatin-Resistant Ovarian and Gastric Cancer Xenograft Panels

Cycloplatin retains activity in the CH1/CH1cisR ovarian cancer model where cisplatin fails, and its resistance factor across a panel of 15 cell lines is consistently lower than that of cisplatin . Procurement for panels designed to evaluate salvage therapy or resistance-reversal strategies in ovarian or gastric cancer should include cycloplatin as a reference non-cross-resistant platinum agent.

Leukemia and Mammary/Colonic Carcinoma Models Where Carboplatin Shows Insufficient Activity

In murine L1210 leukemia, Ca 775 mammary carcinoma, and AKA-TOL colonic carcinoma, cycloplatin has been reported to exceed the activity of carboplatin . Researchers who have observed limited efficacy with carboplatin in these or histologically similar syngeneic models can rationally switch to cycloplatin as a more active platinum congener.

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